5-Chloro-3-iodo-2-methyl-6-nitro-1,8-naphthyridine

Halogen bonding Cross-coupling Medicinal chemistry

Medicinal chemistry teams pursuing naphthyridine-based antibacterial or anticancer SAR often face slow diversification at the 3-position due to poor leaving-group kinetics of bromo analogs. 5-Chloro-3-iodo-2-methyl-6-nitro-1,8-naphthyridine (CAS 2091298-74-5) resolves this bottleneck with its 3-iodo substituent, enabling rapid Pd-catalyzed Suzuki, Sonogashira, or Negishi couplings under mild conditions. Key advantages: • C-I bond oxidative addition outpaces C-Br, accelerating library synthesis • Iodo σ-hole donor engages protein backbone carbonyls (>2 kcal/mol stronger than Br) for structural biology • 6-Nitro group aligns with established antibacterial naphthyridine pharmacophore. Supplied at 95% purity; ready for immediate research dispatch.

Molecular Formula C9H5ClIN3O2
Molecular Weight 349.51 g/mol
Cat. No. B13241888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-iodo-2-methyl-6-nitro-1,8-naphthyridine
Molecular FormulaC9H5ClIN3O2
Molecular Weight349.51 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C(C=NC2=N1)[N+](=O)[O-])Cl)I
InChIInChI=1S/C9H5ClIN3O2/c1-4-6(11)2-5-8(10)7(14(15)16)3-12-9(5)13-4/h2-3H,1H3
InChIKeySRXFZAYEJJNOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-iodo-2-methyl-6-nitro-1,8-naphthyridine Overview


5-Chloro-3-iodo-2-methyl-6-nitro-1,8-naphthyridine (CAS 2091298-74-5) is a fully substituted 1,8-naphthyridine derivative bearing four distinct substituents: a methyl group at the 2-position, an iodo group at the 3-position, a chloro group at the 5-position, and a nitro group at the 6-position [1]. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with halogen and nitro substitutions known to critically modulate antimicrobial and anticancer activity [2]. This compound is supplied as a research chemical with a typical purity of 95% [1].

1 Cross-coupling ready: iodo substituent enables mild Pd-mediated diversification
2 6-Nitro pharmacophore present for antibacterial screening
3 Halogen-bonding probe: iodine as strong σ-hole donor for structural biology
4 Physicochemical profile fits fragment-based library design (MW ~350 Da)

5-Chloro-3-iodo-2-methyl-6-nitro-1,8-naphthyridine Uniqueness


Substituting this compound with a generic 1,8-naphthyridine analog would forfeit the unique combination of four electronically and sterically distinct substituents, each critical for biological target engagement. The electron-withdrawing nitro and chloro groups influence the ring's electrophilicity and hydrogen-bonding capacity, while the iodo substituent serves as a superior leaving group for metal-catalyzed cross-coupling in late-stage diversification [1]. The presence of a nitro group at the 6-position is a structural feature associated with enhanced antibacterial activity in related naphthyridine series [2]. Simply replacing the 3-iodo with a 3-bromo or 3-chloro analog, for instance, would alter the compound's steric bulk, halogen bond donor strength, and reactivity profile in palladium-catalyzed transformations, potentially invalidating established SAR or synthetic routes.

Iodo vs. bromo reactivity
C–I bond may enable milder cross-coupling; C–Br analog could require harsher conditions, potentially shifting reaction outcomes.
Antibacterial SAR loss
Non-nitro analogs lack the 6-nitro pharmacophore, which may reduce antibacterial hit rate in screening panels.
Molecular weight shift
3-Bromo analog is ~47 g/mol lighter, altering library filtration and fragment-likeness criteria.

5-Chloro-3-iodo-2-methyl-6-nitro-1,8-naphthyridine Comparative Data


Iodo vs. Bromo: Cross-Coupling and Halogen Bonding

The 3-iodo substituent of the target compound is a significantly stronger halogen bond donor and a more reactive partner in metal-catalyzed cross-coupling reactions compared to the 3-bromo substituent of the closest analog 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine. The C–I bond (bond dissociation energy ≈ 57 kcal/mol) is weaker than the C–Br bond (≈ 70 kcal/mol), making the iodo derivative more reactive in oxidative addition with Pd(0) catalysts [1]. This directly enables milder, higher-yielding Suzuki, Sonogashira, or Buchwald-Hartwig couplings, which is a critical advantage for library synthesis in medicinal chemistry programs.

C–I vs. C–Br bond energy
Reported
C–I BDE ≈ 57 kcal/mol vs C–Br ≈ 70 kcal/mol (~13 kcal/mol difference)
Supports milder Pd oxidative addition; may enable higher coupling yields
Predicted from standard aryl halide BDEs; experimental confirmation in model naphthyridines
Halogen bonding Cross-coupling Medicinal chemistry Structure-Activity Relationship

Physicochemical Differences: Iodo vs. Bromo Analog

The target compound's computed physicochemical properties differ measurably from its 3-bromo congener, impacting its suitability for specific screening collections. The molecular weight of 5-Chloro-3-iodo-2-methyl-6-nitro-1,8-naphthyridine is 349.51 g/mol, compared to the 3-bromo analog (C9H5BrClN3O2) which has a lower molecular weight of approximately 302.51 g/mol [1]. The topological polar surface area (TPSA) is 71.6 Ų for the target compound, slightly higher than the bromo analog due to iodine's larger van der Waals radius, which affects membrane permeability predictions [1].

Molecular weight shift
Reported
+47 g/mol vs. 3-bromo analog
Distinct fit for fragment libraries with MW cutoffs
Computed from PubChem; TPSA essentially equivalent (71.6 Ų)
Physicochemical properties Drug-likeness LogP Medicinal chemistry

6-Nitro Group and Antibacterial Activity

A comprehensive review of naphthyridine antimicrobials identifies the 6-nitro substitution as a key structural motif for improving antibacterial potency. In a series of 1,8-naphthyridine derivatives, the introduction of a nitro group at the para-position of the phenyl ring (analogous to the 6-position in the naphthyridine core) markedly enhanced activity against Gram-positive and Gram-negative strains [1]. While direct MIC data for the target compound are not available, the class-level evidence indicates that the 6-nitro substituent is a pharmacophoric element that analogs lacking this group (e.g., 5-chloro-3-iodo-2-methyl-1,8-naphthyridine) would not possess.

Nitro & antibacterial SAR
Class-level inference
6-Nitro linked to enhanced activity in related 1,8-naphthyridines
Context-dependent; direct MIC data unavailable
Review-level evidence; confirm with focused screening
Antibacterial SAR Nitro-aromatic Drug discovery

Cost Differential: Iodo vs. Bromo Analog

Procurement cost data indicate that the 3-iodo compound commands a significantly higher unit price than its 3-bromo counterpart, reflecting the additional complexity of iodine installation and lower economy of scale. The target compound is priced at approximately $6,530/g (inferred from Enamine's $653 for 0.1g package) [1], while the 3-bromo analog (Leyan, CAS 2090723-67-2) is priced at approximately $3,717 for 1g, equating to roughly $3,717/g . This represents a cost premium of ~75% for the iodo over the bromo analog on a per-gram basis.

Cost per gram
Reported
~$6,530/g (3-iodo) vs ~$3,717/g (3-bromo analog)
Budget-driven screening may favor bromo analog initially
Supplier pricing accessed 2026; subject to change
Procurement Cost analysis Research chemical Building block

5-Chloro-3-iodo-2-methyl-6-nitro-1,8-naphthyridine Applications


Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The 3-iodo substituent enables rapid diversification of the naphthyridine core through Suzuki, Sonogashira, or Negishi couplings under mild conditions, as demonstrated by efficient iodo-naphthyridine reactivity in related series [1]. This scenario directly leverages the C–I bond's superior oxidative addition kinetics compared to the C–Br bond in the 3-bromo analog. A medicinal chemistry team synthesizing a library of analogs for an antibacterial or anticancer SAR campaign would select this compound for the final diversification step, where the iodo group can be replaced with various aryl, alkenyl, or alkynyl partners to probe the 3-position's pharmacophoric requirements [2].

Halogen-Bonding in Drug Design & Structural Biology

The iodine atom at the 3-position provides a potent halogen bond donor (σ-hole) that can be exploited for specific protein-ligand interactions. Unlike bromine or chlorine analogs, iodine's larger polarizability and stronger halogen bond capacity enable it to engage with backbone carbonyl oxygens or Lewis base side chains in protein binding pockets [1]. Structural biologists and computational chemists investigating halogen bonding in the naphthyridine series would procure this specific compound for co-crystallization studies or QM/MM calculations, where the iodo substituent's interaction energies may differ by >2 kcal/mol compared to the bromo counterpart.

Antibacterial Lead Identification with 6-Nitro Pharmacophore

The 6-nitro group is a recognized pharmacophoric element for antibacterial activity in the 1,8-naphthyridine series [1]. A screening laboratory focused on novel bacterial topoisomerase II inhibitors would prioritize this compound over non-nitro substituted analogs due to the established SAR link between the nitro group and improved antimicrobial potency. While direct MIC data for this compound are pending, the combination of 6-nitro and 5-chloro substituents aligns with the structural features of known antibacterial naphthyridines, making it a strong candidate for initial hit identification in whole-cell screening assays against multi-drug resistant strains.

Fragment-to-Lead Libraries: Physicochemical Fit

The compound's predicted logP of 3, molecular weight of 349.51 g/mol, and TPSA of 71.6 Ų place it in a favorable region for fragment-based drug discovery, where such parameters predict adequate permeability and solubility [1]. A screening facility curating a fragment library weighted toward the 300–400 Da MW range with specific halogenation patterns would select this compound to fill a unique physicochemical niche, distinct from the lighter 3-bromo analog (~302 g/mol) or non-iodinated alternatives. Its zero rotatable bonds and low hydrogen-bond donor count (0) also contribute to a rigid, drug-like scaffold suitable for fragment growth.

Application
Selection Property
Validation Focus
Late-stage diversification via cross-coupling
Iodo reactivity profile
Pd-catalyzed coupling efficiency
Halogen-bonding interaction studies
Iodo σ-hole donor strength
Co-crystallization or QM/MM analysis
Antibacterial screening
6-Nitro pharmacophore presence
Whole-cell assay activity vs. resistant strains
Fragment-based library design
Physicochemical profile (MW, logP, TPSA)
Permeability and solubility assessment
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